molecular formula C10H9ClO2 B14812277 2-Chloro-3-cyclopropoxybenzaldehyde

2-Chloro-3-cyclopropoxybenzaldehyde

Cat. No.: B14812277
M. Wt: 196.63 g/mol
InChI Key: KTDTVXDKZHRHKJ-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxybenzaldehyde: is an organic compound characterized by a benzene ring substituted with a chloro group at the second position, a cyclopropoxy group at the third position, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyclopropoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: 2-Chloro-3-cyclopropoxybenzoic acid.

    Reduction: 2-Chloro-3-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Chloro-3-cyclopropoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxybenzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and aldehyde groups, as well as the steric effects of the cyclopropoxy group. These factors determine the compound’s behavior in various chemical transformations.

Comparison with Similar Compounds

    2-Chloro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Chloro-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    2-Chloro-3-propoxybenzaldehyde: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness: 2-Chloro-3-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9ClO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2

InChI Key

KTDTVXDKZHRHKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2Cl)C=O

Origin of Product

United States

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